molecular formula C20H14F4N2O4 B2892761 Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate CAS No. 1357935-77-3

Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate

Cat. No.: B2892761
CAS No.: 1357935-77-3
M. Wt: 422.336
InChI Key: QLTQJOBBYKCMNA-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is a quinoline derivative characterized by:

  • A fluoro substituent at position 6 of the quinoline ring.
  • A carbamoylmethoxy group at position 4, linked to a 2-(trifluoromethyl)phenyl moiety.
  • A methyl ester at position 2.

This compound’s structural features are designed to optimize interactions with biological targets, such as enzymes or receptors, through a balance of hydrophobicity (via trifluoromethyl groups) and hydrogen-bonding capacity (via the carbamoyl group). The methyl ester enhances metabolic stability compared to ethyl esters in related compounds .

Properties

IUPAC Name

methyl 6-fluoro-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O4/c1-29-19(28)16-9-17(12-8-11(21)6-7-14(12)25-16)30-10-18(27)26-15-5-3-2-4-13(15)20(22,23)24/h2-9H,10H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTQJOBBYKCMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate (CAS Number: 1357935-77-3) is a quinoline derivative that has garnered attention in recent years for its diverse biological activities. This article explores its potential applications in medicinal chemistry, including its antibacterial, antifungal, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C20H14F4N2O4C_{20}H_{14}F_4N_2O_4, with a molecular weight of 422.3 g/mol. Its structure features a quinoline ring system substituted with a trifluoromethyl group and a carbamoyl moiety, which are critical for its biological activity.

PropertyValue
CAS Number1357935-77-3
Molecular FormulaC20H14F4N2O4
Molecular Weight422.3 g/mol

Antibacterial and Antifungal Properties

This compound has shown promising results in inhibiting the growth of various bacterial and fungal pathogens. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against common fungal strains.

  • Mechanism of Action : The antibacterial activity is believed to stem from the compound’s ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Research indicates that quinoline derivatives can interfere with DNA gyrase, an enzyme crucial for bacterial DNA replication.
  • Case Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel therapeutic agent in treating bacterial infections.

Antiviral Activity

Research indicates that this compound may possess antiviral properties against various viruses, including influenza and herpes simplex virus (HSV).

  • Inhibition Studies : In vitro assays have shown that the compound can inhibit viral replication by interfering with viral entry into host cells and disrupting viral assembly.

Anticancer Properties

The anticancer potential of this compound has been explored through various preclinical studies:

  • Cell Line Studies : this compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that the compound induces apoptosis in these cells, significantly reducing cell viability at micromolar concentrations.
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to activate apoptotic pathways and inhibit cell proliferation by modulating key signaling pathways such as PI3K/Akt and MAPK/ERK.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to specific structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing properties, improving binding affinity to biological targets.
  • Carbamoyl Moiety : Contributes to the compound's ability to interact with various enzymes and receptors involved in disease processes.

Comparison with Similar Compounds

Substituent Variations at Position 6

Key Differences :

  • Chloro vs. Fluoro: Ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate (CAS 950276-25-2) replaces the fluoro group with chlorine at position 4. Chlorine’s larger atomic size and stronger electron-withdrawing nature may reduce metabolic stability and alter binding affinity compared to fluorine .
  • Methoxy: Methyl 6-methoxy-2-arylquinoline-4-carboxylate features an electron-donating methoxy group at position 6, which could enhance solubility but reduce membrane permeability compared to the fluoro substituent .

Modifications at Position 4

Carbamoylmethoxy vs. Trifluoromethyl or Hydroxyl :

  • Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate () lacks the carbamoylmethoxy group, instead having a trifluoromethyl group at position 3.
  • Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9) replaces the carbamoylmethoxy with a hydroxyl group. While hydroxyl improves solubility, it may compromise stability under physiological conditions .

Ester Group Variations

Methyl vs. Ethyl Esters :

  • Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate (CAS 680211-86-3) and Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate () use ethyl esters. Methyl esters, as in the target compound, generally exhibit slower hydrolysis rates, enhancing metabolic stability .

Complex Substituent Patterns

  • Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate () introduces a bis-quinoline structure with multiple chloro and methyl groups. This increases molecular weight (MW = 483.3) and steric hindrance, likely reducing bioavailability compared to the target compound (MW ~425–430 estimated) .
  • 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline (CAS 175203-62-0) incorporates a nitro group at position 5, which is strongly electron-withdrawing. This may enhance reactivity but introduce toxicity concerns absent in the target compound .

Q & A

Q. What are the common synthetic routes for Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Quinoline core formation : Cyclization of substituted anilines with β-keto esters under acidic or basic conditions.
  • Functionalization : Introduction of the trifluoromethylphenyl carbamoylmethoxy group via nucleophilic substitution or coupling reactions.
  • Esterification : Methylation of the carboxyl group using methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux . Optimization : Precise control of temperature (e.g., 60–80°C for cyclization) and pH (neutral for coupling reactions) is critical to minimize side products. Continuous flow reactors may enhance scalability .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • X-ray crystallography : Resolve 3D structure using SHELXL or OLEX2 for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6, trifluoromethylphenyl group at C4).
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., C₂₁H₁₅F₄N₂O₄, expected [M+H]⁺ = 435.10) .

Q. How is the preliminary biological activity of this compound assessed?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence polarization assays to measure binding affinity to DNA gyrase or topoisomerase IV .

Advanced Research Questions

Q. What mechanistic insights explain its antibacterial activity?

The fluorine atom at position 6 enhances interactions with bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. Molecular docking studies suggest the trifluoromethylphenyl group stabilizes binding via hydrophobic interactions in the enzyme active site .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Modify substituents : Compare analogs with varying electron-withdrawing groups (e.g., Cl vs. CF₃) at the phenyl ring.
  • Assay cascades : Test derivatives in enzymatic assays (IC₅₀) followed by cytotoxicity profiling (e.g., HEK293 cells).
  • Computational modeling : Use DFT calculations to predict electronic effects on binding .

Q. What challenges arise in optimizing synthetic yield, and how are they addressed?

  • Side reactions : Hydrolysis of the ester group during coupling steps can be mitigated by anhydrous conditions.
  • Purification : Reverse-phase HPLC or silica gel chromatography isolates the target compound from regioisomers .

Q. How do pharmacokinetic properties (e.g., lipophilicity) influence in vivo efficacy?

The dimethoxyphenyl and trifluoromethyl groups increase logP (~3.5), enhancing membrane permeability. However, excessive lipophilicity may reduce solubility; prodrug strategies (e.g., ester-to-acid conversion) can balance bioavailability .

Q. What discrepancies exist in reported biological data, and how are they resolved?

Conflicting MIC values across studies may stem from variations in bacterial strains or assay protocols. Standardized CLSI guidelines and internal controls (e.g., ciprofloxacin as a reference) improve reproducibility .

Q. Which software tools are recommended for crystallographic refinement of this compound?

  • SHELX suite : High-resolution refinement with SHELXL for small molecules .
  • OLEX2 : Integrated workflow for structure solution, visualization, and validation .

Q. How can metabolic stability be evaluated in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).
  • Metabolite ID : LC-MS/MS identifies oxidation (e.g., hydroxylation) or demethylation products .

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